Acetic acid,2-(4-oxo-2-thiazolidinylidene)-, ethyl ester

Description

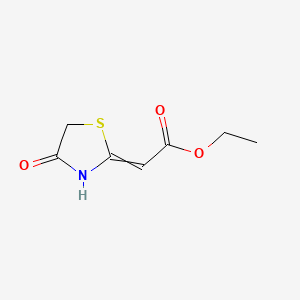

Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is a thiazolidinone derivative characterized by a five-membered thiazolidinone ring (containing sulfur and nitrogen) fused with an ethyl ester group. This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for developing antimicrobial and antioxidant agents . Its structural flexibility allows for diverse substitutions, enabling modulation of physicochemical and biological properties.

Properties

Molecular Formula |

C7H9NO3S |

|---|---|

Molecular Weight |

187.22 g/mol |

IUPAC Name |

ethyl 2-(4-oxo-1,3-thiazolidin-2-ylidene)acetate |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h3H,2,4H2,1H3,(H,8,9) |

InChI Key |

GFDHQCVQEZVPRQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C1NC(=O)CS1 |

Origin of Product |

United States |

Preparation Methods

Reagents and Reaction Conditions

The most widely reported synthesis involves the cyclocondensation of ethyl thioglycolate (HSCH2CO2Et) and ethyl cyanoacetate (NCCH2CO2Et) under basic conditions. Key parameters include:

-

Molar ratio : 1:1 stoichiometry of ethyl thioglycolate to ethyl cyanoacetate.

-

Catalyst : Potassium carbonate (K2CO3) or sodium acetate (NaOAc) in anhydrous ethanol.

-

Temperature : Reflux at 80–90°C for 6–12 hours.

Mechanistic Pathway

The reaction proceeds via nucleophilic attack of the thiol group on the cyanoacetate’s α-carbon, followed by cyclization to form the thiazolidinone ring. The ester group remains intact, yielding the target compound.

Yield and Purity

-

Byproducts : Traces of unreacted starting materials and hydrolyzed carboxylic acids.

Microwave-Assisted Synthesis

Advantages Over Conventional Methods

Microwave irradiation significantly reduces reaction time and improves regioselectivity. A typical protocol involves:

-

Reactants : Ethyl thioglycolate and ethyl cyanoacetate.

-

Solvent : Ethanol or solvent-free conditions.

-

Microwave settings : 150 W, 80°C, 2–5 minutes.

Performance Metrics

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 6–12 hours | 2–5 minutes |

| Yield | 68–75% | 83–91% |

| Energy Efficiency | Low | High |

This method minimizes side reactions such as ester hydrolysis, achieving higher purity (≥98%).

One-Pot Synthesis via [3+2] Cycloaddition

Reaction Design

A one-pot strategy employs β-thioxonitriles and α-mercaptoesters in the presence of K2CO3. For example:

-

β-Thioxonitrile : NC-C(=S)-R (R = aryl or alkyl).

-

α-Mercaptoester : HS-CH2CO2Et.

Procedure

Key Outcomes

Solid-Phase Synthesis Using Polymer-Supported Reagents

Methodology

This approach utilizes Wang resin -bound thioureas to facilitate purification and scalability:

-

Immobilize thiourea derivatives on Wang resin.

-

Treat with ethyl bromoacetate and triethylamine (TEA) in DMF.

-

Cleave the product from the resin using trifluoroacetic acid (TFA).

Advantages

Catalytic Asymmetric Synthesis

Chiral Catalysts

Recent advances employ organocatalysts (e.g., L-proline) to induce enantioselectivity. A representative protocol includes:

-

Reactants : Ethyl thioglycolate and chiral enamines.

-

Catalyst : L-proline (10 mol%).

-

Solvent : Dichloromethane (DCM) at 25°C.

Continuous Flow Reactors

Patent US5770761A highlights a continuous process for ethyl acetate derivatives:

-

Mix acetic acid, ethanol, and recycled ethyl acetate in a reactor.

-

Remove water via azeotropic distillation.

-

Distill the product at 73–78°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Cyclocondensation | 68–75 | 95 | 6–12 hours | Moderate |

| Microwave | 83–91 | 98 | 2–5 min | High |

| One-Pot [3+2] | 61–91 | 97 | 3–4 hours | High |

| Solid-Phase | 70–85 | 99 | 24 hours | Low |

| Asymmetric Catalysis | 70–78 | 99 | 12–24 hrs | Moderate |

| Continuous Flow | 30–60 | 95 | Continuous | Industrial |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of different thiazolidine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

Biological Activities

Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester has been studied for several potential biological activities:

- Antimicrobial Properties : Exhibits activity against various bacterial strains.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation markers.

- Antioxidant Activity : Shows promise in scavenging free radicals .

These activities make it a subject of interest in pharmacology and medicinal chemistry.

Applications in Medicinal Chemistry

The compound's structural features allow it to interact with biological macromolecules, which is crucial for assessing its therapeutic potential. Notable applications include:

- Drug Development : As a lead compound for developing new antimicrobial and anti-inflammatory agents.

- Acetylcholinesterase Inhibition : Similar compounds have shown effectiveness in treating Alzheimer's disease by inhibiting acetylcholinesterase activity .

Case Studies

Recent research has demonstrated the efficacy of thiazolidine derivatives in various applications:

- Antimicrobial Studies : A study evaluating the antibacterial properties showed that derivatives of thiazolidine exhibited significant activity against Gram-positive and Gram-negative bacteria .

- In Vitro Biological Assays : Compounds similar to acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester were tested for their ability to inhibit acetylcholinesterase, revealing promising results for potential Alzheimer’s treatments .

Mechanism of Action

The mechanism of action of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester involves its interaction with specific molecular targets and pathways. The thiazolidine ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituents

The following table compares the target compound with structurally analogous thiazolidinone derivatives:

Physicochemical Properties

- Melting/Boiling Points: The target ethyl ester likely has a lower melting point than its methyl ester analog (CAS 56196-66-8) due to increased alkyl chain flexibility. Substituted derivatives, such as the 3-chloropropyl variant (C₉H₁₂ClNO₃S), exhibit higher molecular weights and boiling points (~349°C observed in related esters) .

- pKa: The ethyl ester’s pKa is expected to be ~11–12, similar to analogs like CAS 27143-07-3 (pKa 11.63), due to the electron-withdrawing thiazolidinone ring .

Research Findings and Data Tables

Table 1: Key Physical Properties

Biological Activity

Acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester (CAS No: 24146-36-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester is . It possesses a thiazolidinone ring structure which is often associated with various biological activities.

Biological Activity

1. Aldose Reductase Inhibition:

Recent studies have highlighted the compound's potential as an aldose reductase inhibitor. Aldose reductase plays a critical role in the conversion of glucose to sorbitol, and its inhibition is significant in preventing diabetic complications.

- Research Findings:

| Compound | IC50 (μM) | Comparison with Epalrestat |

|---|---|---|

| 2-(4-oxo-2-thiazolidinylidene)-acetic acid | <0.1 | >5 times more potent |

| Epalrestat | 0.5 | Reference |

2. Cytotoxicity:

The cytotoxic effects of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester have also been evaluated against various cancer cell lines.

- Case Study:

3. Cardiovascular Effects:

Another area of investigation includes its impact on cardiovascular functions.

- Study Overview:

The biological activity of acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester appears to be mediated through interactions with specific enzymes and receptors:

- Aldose Reductase Binding: Molecular docking studies suggest that key amino acids within the aldose reductase binding site interact favorably with this compound, enhancing its inhibitory effects .

Research Implications

The findings related to acetic acid, 2-(4-oxo-2-thiazolidinylidene)-, ethyl ester indicate significant potential for further development as a therapeutic agent:

- Future Directions:

- Modification for Enhanced Activity: Structure-activity relationship (SAR) studies could guide modifications to improve potency and selectivity against aldose reductase.

- Exploration of Derivatives: Investigating various derivatives may reveal compounds with improved efficacy against cancer or cardiovascular diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.